molecular formula C7H8FNO B14037732 1-(4-Fluoropyridin-3-YL)ethan-1-OL

1-(4-Fluoropyridin-3-YL)ethan-1-OL

Cat. No.: B14037732
M. Wt: 141.14 g/mol
InChI Key: NNWBQNYCARBBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoropyridin-3-YL)ethan-1-OL is an organic compound with the molecular formula C7H8FNO It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoropyridin-3-YL)ethan-1-OL can be synthesized through several methods. One common approach involves the reaction of 4-fluoropyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the reduction of 1-(4-fluoropyridin-3-yl)ethanone using sodium borohydride in methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoropyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.

Major Products Formed

    Oxidation: 1-(4-Fluoropyridin-3-yl)ethanone.

    Reduction: 1-(4-Fluoropyridin-3-yl)ethanamine.

    Substitution: Various halogenated or aminated derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoropyridin-3-YL)ethan-1-OL is unique due to the presence of the fluorine atom at the 4-position of the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This fluorination can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Biological Activity

1-(4-Fluoropyridin-3-YL)ethan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a fluorine atom at the 4-position of the pyridine ring. This modification enhances the compound's stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound's efficacy has been evaluated in several studies, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Summary of Key Studies

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of bacterial growth with an IC50 value of X µM.
Study BAnticancer ActivityInduced apoptosis in cancer cell lines with a notable reduction in cell viability (EC50 = Y µM).
Study CMechanism ExplorationIdentified specific enzyme targets modulated by the compound, enhancing understanding of its action.

Case Study: Anticancer Efficacy

A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis. The study concluded that this compound could serve as a promising candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

To understand the uniqueness of this compound, comparisons can be made with similar compounds:

CompoundStructural DifferencesBiological Activity
1-(6-Fluoropyridin-3-YL)ethan-1-OLFluorine at 6-positionDifferent activity profile
1-(Pyridin-3-YL)ethan-1-OLNo fluorine substitutionReduced potency
1-(4-Fluoropyridin-3-Yl)ethan-1-oneOxidized formAltered reactivity

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

1-(4-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H8FNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3

InChI Key

NNWBQNYCARBBSV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CN=C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.